2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Overview
Description
2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid typically involves the reaction of isatin with cyclopentanone . This reaction is carried out under acidic conditions, often using a catalyst such as phosphoric acid or hydrochloric acid. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .
Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alcohols or amines, acidic or basic catalysts.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Esters, amides.
Scientific Research Applications
2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, particularly its derivatives, involves the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter essential for cognitive function . By inhibiting AChE, the compound increases the levels of acetylcholine in the brain, potentially improving cognitive function and slowing the progression of neurodegenerative diseases . The compound interacts with both the catalytic and peripheral sites of AChE, enhancing its inhibitory potency .
Comparison with Similar Compounds
Quinoline: A parent compound with a simpler structure but similar biological activities.
Isoquinoline: Another structural isomer with distinct chemical properties and applications.
Dihydroquinoline: A reduced form of quinoline with different reactivity and biological activities.
Uniqueness: 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid stands out due to its unique cyclopenta[b]quinoline structure, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase with high selectivity makes it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLOYZLGFGTCEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202873 | |
Record name | 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5447-47-2 | |
Record name | 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5447-47-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB6PU8Z45Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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